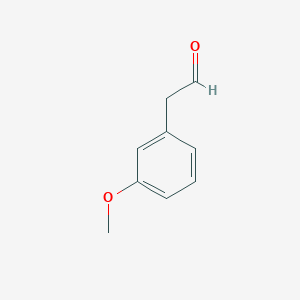

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

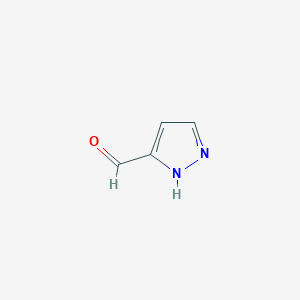

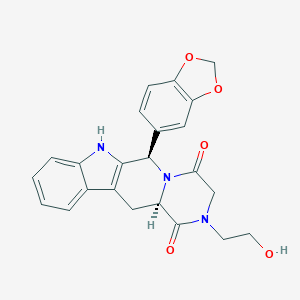

“2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” is a compound that contains a pyrazole nucleus . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The pyrazole nucleus can be synthesized using various strategies such as the multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their increasing popularity in several fields of science .

Aplicaciones Científicas De Investigación

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” may also have similar potential applications in these areas.

Use in CCK-A Antagonist Labeling

A compound structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” was used in the labeling of a CCK-A antagonist . CCK-A antagonists are used in the study of various physiological processes including pancreatic and bilary secretion, gall bladder contraction, and gut motility .

Potential Cytotoxic Activity

Derivatives of “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” have shown potential cytotoxic activity . This suggests that the compound could be used in the development of new cancer therapies.

Potential Anti-tubercular Agents

Compounds structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” have been designed as promising anti-tubercular agents . This suggests that “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” could potentially be used in the treatment of tuberculosis.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors .

Mode of Action

It’s suggested that it may interact with its targets through molecular binding, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .

Propiedades

IUPAC Name |

2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPATNHCBBZMLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)